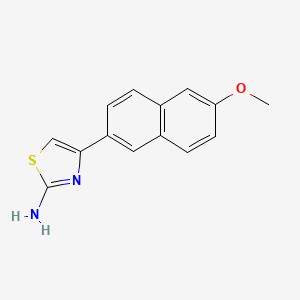

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amin

Übersicht

Beschreibung

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring attached to a naphthalene moiety, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The thiazole scaffold, particularly derivatives like 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine, has shown promising anticancer properties. Research indicates that compounds with a thiazole core exhibit potent activity against various cancer cell lines, including breast, lung, and melanoma cells. For instance, studies have demonstrated that modifications to the thiazole structure can enhance selectivity and efficacy against specific cancer types. The introduction of lipophilic groups has been linked to improved biological activity, suggesting that structural optimization is critical for developing effective anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The compound 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine has been evaluated against various pathogenic strains, displaying moderate to significant antibacterial and antifungal effects. The presence of the naphthyl moiety contributes to its effectiveness by enhancing membrane permeability and interaction with microbial targets .

COX/LOX Inhibition

Another significant application of thiazole derivatives is their role as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in inflammatory processes and are implicated in various diseases, including cancer and arthritis. Compounds similar to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine have shown selective inhibition of COX-2 over COX-1, indicating potential therapeutic applications in managing inflammation-related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives. Studies have shown that specific substitutions on the thiazole ring significantly influence biological activity. For instance:

- Substituents : The introduction of electron-donating groups (like methoxy) enhances activity against certain cancer cell lines.

- Aromatic Rings : Larger aromatic groups improve interaction with biological targets, increasing potency .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives, 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine was found to exhibit selective cytotoxicity against human glioblastoma cells compared to normal cells. This selectivity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways while sparing healthy cells from toxicity .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated that 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

Target of Action

The primary target of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . It is an attractive target for the development of novel antibacterial agents .

Mode of Action

It is known that the compound’s interaction with the fabi enzyme inhibits the enzyme’s activity, thereby disrupting bacterial fatty acid biosynthesis .

Biochemical Pathways

The compound affects the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, it disrupts the final step of this pathway, leading to a decrease in the production of bacterial fatty acids

Pharmacokinetics

It is known that similar compounds, such as nabumetone, undergo extensive metabolism in the liver . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The primary result of the compound’s action is its antibacterial activity . It has been shown to have potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 6-methoxy-2-naphthylacetic acid, have been shown to have potent inhibitory effects on cyclooxygenase-2 (Cox-2) . This suggests that 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine may interact with enzymes, proteins, and other biomolecules in a similar manner .

Cellular Effects

It is possible that this compound could influence cell function by interacting with key cellular pathways, impacting gene expression, and altering cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds, such as nabumetone, are known to undergo extensive metabolism, suggesting that 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine may also be involved in complex metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction leads to the formation of the thiazole ring via cyclization.

Attachment of the Naphthalene Moiety: The naphthalene moiety, substituted with a methoxy group, can be introduced through a coupling reaction. This can be achieved by reacting the thiazole derivative with a naphthalene derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific substituents on the naphthalene or thiazole rings are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(6-Methoxy-2-naphthyl)butan-2-one: A related compound with a similar naphthalene moiety but different functional groups.

2-(6-Methoxy-2-naphthyl)propionamide: Another compound with a naphthalene moiety and different substituents.

Uniqueness

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methoxy-substituted naphthalene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique structural features, including a methoxy group and a naphthyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is C14H12N2OS, with a molecular weight of 256.32 g/mol. The presence of the methoxy group enhances its solubility and may influence its pharmacokinetic properties, while the thiazole ring contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine have shown promising results against various pathogens. In particular:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds demonstrate MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for combating persistent infections; compounds in this class have demonstrated effectiveness in disrupting biofilm development .

Anticancer Activity

The anticancer potential of thiazole derivatives is also noteworthy:

- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, showing moderate to high activity. For example, N-acylated derivatives exhibited significant cytotoxic effects against colon and melanoma cancer cell lines .

- Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine and related compounds:

| Compound Name | Structural Features | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine | Methoxy group, naphthyl moiety | Antimicrobial, anticancer potential | TBD |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | Different aromatic substitution | Moderate antimicrobial activity | TBD |

| 2-Amino-4-(6-methoxynaphthalen-2-yl)thiazole | Similar naphthalene structure | Cytotoxic against cancer cell lines | TBD |

Case Studies

Several studies have explored the biological activities of compounds related to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine:

- Antimicrobial Evaluation : A study evaluated the efficacy of various thiazole derivatives against common bacterial strains. Results indicated that modifications in the aromatic substituents significantly affected their antimicrobial potency .

- Cytotoxicity Assessment : Another research focused on the anticancer effects of thiazole derivatives demonstrated that certain modifications led to improved selectivity and reduced toxicity towards normal cells while maintaining high efficacy against cancer cells .

Eigenschaften

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFKQMIPBHGUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398118 | |

| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195824-61-4 | |

| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.